![molecular formula C18H16O6 B14313416 6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde CAS No. 114475-84-2](/img/structure/B14313416.png)
6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methylidene]amino}acetic acid , belongs to the class of amino acids. It contains a carboxylic acid group and one or more amino groups. The molecular formula is C13H12O3 .
Preparation Methods
Synthetic Routes::
- One synthetic route involves the reaction of 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one with an appropriate reagent to introduce the aldehyde group. This intermediate can then undergo a condensation reaction with 2,3-dimethoxybenzaldehyde to form the desired compound .
- Another method is the esterification of (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate with an alcohol, followed by hydrolysis to yield the aldehyde .
Industrial Production:: Industrial-scale production methods may involve modifications of these synthetic routes, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
Reactions::
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions.
Condensation: It can participate in condensation reactions to form larger molecules.
Oxidation: Potassium permanganate (KMnO), chromic acid (HCrO).
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols).
Condensation: Acidic or basic conditions.
- Oxidation: 6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzoic acid.
- Reduction: 6-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxyethyl]-2,3-dimethoxybenzaldehyde.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to amino acid metabolism.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. It may involve interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other aldehydes, such as benzaldehyde and vanillin.
Uniqueness: The combination of the benzodioxole ring and the aldehyde group sets it apart.
Properties
CAS No. |
114475-84-2 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
6-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C18H16O6/c1-21-16-6-3-11(13(9-19)18(16)22-2)7-14(20)12-4-5-15-17(8-12)24-10-23-15/h3-6,8-9H,7,10H2,1-2H3 |
InChI Key |
QQXZXDACCMQCTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)C2=CC3=C(C=C2)OCO3)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


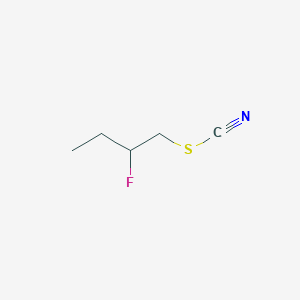
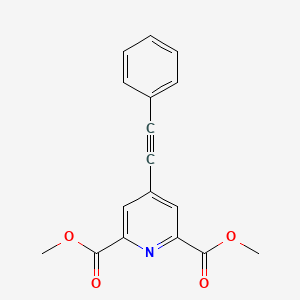

![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)

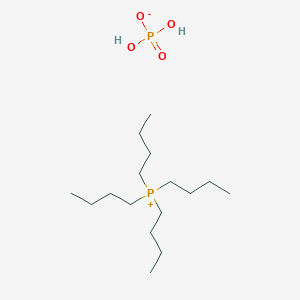

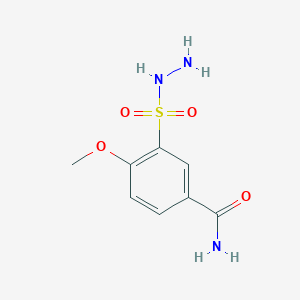
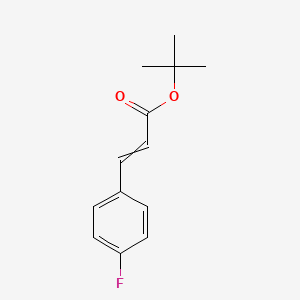
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)

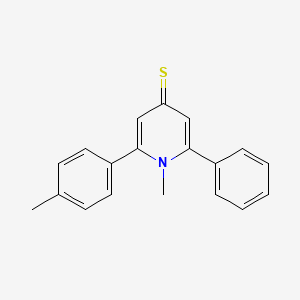

![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
